molecular formula C13H13N7S2 B4632302 MFCD05718951

MFCD05718951

Cat. No.: B4632302
M. Wt: 331.4 g/mol
InChI Key: PVRNFDHTURBFTE-UHFFFAOYSA-N
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Description

Compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) serve as relevant comparators due to shared structural motifs or applications in pharmaceuticals and materials science . These analogs typically exhibit properties such as moderate solubility, tunable lipophilicity, and reactivity in cross-coupling reactions, which are critical in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7S2/c14-9-6-10(15)17-12(16-9)22-7-11-18-19-13(21)20(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,21)(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRNFDHTURBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05718951 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory. Unfortunately, specific synthetic routes and reaction conditions for this compound were not found in the search results. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would typically involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and efficient. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD05718951, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD05718951 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD05718951 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity (halogenation, boronic acid groups) or functional overlap (pharmaceutical intermediates):

Property MFCD05718951 (Inferred) CAS 1046861-20-4 (C₆H₅BBrClO₂) CAS 1761-61-1 (C₇H₅BrO₂) CAS 1533-03-5 (C₁₀H₉F₃O)
Molecular Weight ~200–250 g/mol (estimated) 235.27 201.02 202.17
Log Po/w (XLOGP3) ~1.5–2.5 (estimated) 2.15 2.15 (calculated) 3.42
Solubility (mg/mL) 0.2–0.7 (estimated) 0.24 0.687 0.55
GI Absorption High (boronic acid analogs) High High Moderate
BBB Permeability Yes (halogenated aromatics) Yes No Yes
Synthetic Accessibility Moderate 2.07 1.98 1.64
Key Functional Groups Boronic acid, halogens BBrClO₂ BrO₂ CF₃, ketone
CAS 1046861-20-4 (C₆H₅BBrClO₂)
  • Structural Features : Bromine and chlorine substituents enhance electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions .
  • Limitations : Low solubility (0.24 mg/mL) may necessitate formulation optimization for in vivo use .
CAS 1761-61-1 (C₇H₅BrO₂)
  • Reactivity : The bromobenzene derivative exhibits strong UV absorption, useful in photochemical studies.
  • Synthesis : Green chemistry approach using A-FGO catalyst achieves 98% yield, emphasizing sustainability .
  • Safety : Hazardous due to H302 (acute toxicity) and H315 (skin irritation) warnings .
CAS 1533-03-5 (C₁₀H₉F₃O)
  • Lipophilicity : Higher Log Po/w (3.42) due to trifluoromethyl group, enhancing membrane permeability .
  • Pharmaceutical Use : Trifluoromethyl ketones are common protease inhibitors, highlighting therapeutic relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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